4-Amino-3-hydroxybutanamide
Overview
Description
4-Amino-3-hydroxybutanamide is an organic compound with the molecular formula C4H10N2O2. It is a derivative of butanamide, featuring both an amino group and a hydroxyl group on the butane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-hydroxybutanamide can be achieved through several methods. One common approach involves the reaction of 2-butenolide with primary amines. This method has been developed to produce hydroxyaminoamide starting materials . Another synthetic route involves the use of 4-hydroxybenzoate 3-hydroxylase mutants to produce 4-amino-3-hydroxybenzoic acid from glucose, which can then be converted to this compound .
Industrial Production Methods
the microbial production of related compounds using engineered strains of Corynebacterium glutamicum suggests that similar biotechnological approaches could be employed for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and p-toluenesulfonic acid (p-TsOH) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-Amino-3-hydroxybutanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-3-hydroxybutanamide involves its interaction with various molecular targets and pathways. For example, it can be incorporated into metabolic pathways in engineered strains of Corynebacterium glutamicum, where it undergoes enzymatic transformations to produce valuable intermediates . Additionally, its incorporation into the brain suggests potential interactions with neurotransmitter systems and receptors .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybutanamide: Similar in structure but lacks the amino group.
4-Amino-3-hydroxybenzoic acid: Contains a carboxylic acid group instead of an amide group.
3-Amino-4-hydroxybutanamide: Isomer with different positioning of the amino and hydroxyl groups.
Uniqueness
4-Amino-3-hydroxybutanamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to be incorporated into metabolic pathways and its potential therapeutic applications further distinguish it from similar compounds .
Properties
IUPAC Name |
4-amino-3-hydroxybutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-2-3(7)1-4(6)8/h3,7H,1-2,5H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVOVOGNNMKSTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965829 | |
Record name | 4-Amino-3-hydroxybutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51499-73-1 | |
Record name | 4-Amino-3-hydroxybutanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051499731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3-hydroxybutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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